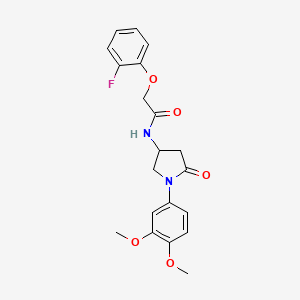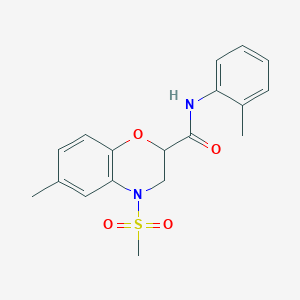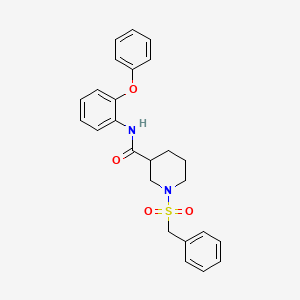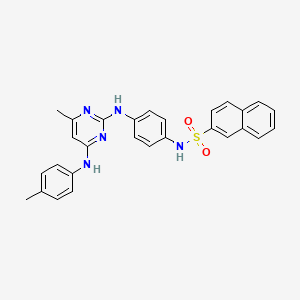
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests potential biological activity due to the presence of functional groups like the pyrrolidinone ring and the fluorophenoxy moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Dimethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the Fluorophenoxy Acetamide: The final step could involve nucleophilic substitution or amidation reactions to introduce the fluorophenoxy acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorophenoxy group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound might be studied for its potential as a drug candidate, given its structural features that suggest biological activity.
Medicine
If the compound exhibits pharmacological activity, it could be investigated for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry
In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-chlorophenoxy)acetamide
- N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
The presence of the fluorophenoxy group in “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide” might confer unique properties, such as increased lipophilicity or altered biological activity compared to its chloro or bromo analogs.
特性
分子式 |
C20H21FN2O5 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C20H21FN2O5/c1-26-17-8-7-14(10-18(17)27-2)23-11-13(9-20(23)25)22-19(24)12-28-16-6-4-3-5-15(16)21/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24) |
InChIキー |
QYNODODXLCHIQM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-triethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B14970043.png)
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970050.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14970056.png)
![1,1'-(3-ethyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B14970059.png)

![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline](/img/structure/B14970068.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14970082.png)
![2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970086.png)

![6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14970098.png)
![6-ethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14970136.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B14970140.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970143.png)
